Cas no 1795324-50-3 (3-(Pyridin-4-yl)-4-(trifluoroacetamido)butanoic acid)
3-(Pyridin-4-yl)-4-(trifluoroacetamido)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 1795324-50-3
- EN300-28284710
- 3-(pyridin-4-yl)-4-(trifluoroacetamido)butanoic acid
- 3-(Pyridin-4-yl)-4-(trifluoroacetamido)butanoic acid
-
- Inchi: 1S/C11H11F3N2O3/c12-11(13,14)10(19)16-6-8(5-9(17)18)7-1-3-15-4-2-7/h1-4,8H,5-6H2,(H,16,19)(H,17,18)
- InChI Key: AHZZBDBHJQCLGI-UHFFFAOYSA-N
- SMILES: FC(C(NCC(C1C=CN=CC=1)CC(=O)O)=O)(F)F
Computed Properties
- Exact Mass: 276.07217670g/mol
- Monoisotopic Mass: 276.07217670g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 328
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 79.3Ų
3-(Pyridin-4-yl)-4-(trifluoroacetamido)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28284710-0.05g |
3-(pyridin-4-yl)-4-(trifluoroacetamido)butanoic acid |
1795324-50-3 | 0.05g |
$888.0 | 2023-05-24 | ||
| Enamine | EN300-28284710-0.1g |
3-(pyridin-4-yl)-4-(trifluoroacetamido)butanoic acid |
1795324-50-3 | 0.1g |
$930.0 | 2023-05-24 | ||
| Enamine | EN300-28284710-0.25g |
3-(pyridin-4-yl)-4-(trifluoroacetamido)butanoic acid |
1795324-50-3 | 0.25g |
$972.0 | 2023-05-24 | ||
| Enamine | EN300-28284710-0.5g |
3-(pyridin-4-yl)-4-(trifluoroacetamido)butanoic acid |
1795324-50-3 | 0.5g |
$1014.0 | 2023-05-24 | ||
| Enamine | EN300-28284710-1.0g |
3-(pyridin-4-yl)-4-(trifluoroacetamido)butanoic acid |
1795324-50-3 | 1g |
$1057.0 | 2023-05-24 | ||
| Enamine | EN300-28284710-2.5g |
3-(pyridin-4-yl)-4-(trifluoroacetamido)butanoic acid |
1795324-50-3 | 2.5g |
$2071.0 | 2023-05-24 | ||
| Enamine | EN300-28284710-5.0g |
3-(pyridin-4-yl)-4-(trifluoroacetamido)butanoic acid |
1795324-50-3 | 5g |
$3065.0 | 2023-05-24 | ||
| Enamine | EN300-28284710-10.0g |
3-(pyridin-4-yl)-4-(trifluoroacetamido)butanoic acid |
1795324-50-3 | 10g |
$4545.0 | 2023-05-24 |
3-(Pyridin-4-yl)-4-(trifluoroacetamido)butanoic acid Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 3-(Pyridin-4-yl)-4-(trifluoroacetamido)butanoic acid
Introduction to 3-(Pyridin-4-yl)-4-(trifluoroacetamido)butanoic acid (CAS No. 1795324-50-3) and Its Emerging Applications in Chemical Biology
3-(Pyridin-4-yl)-4-(trifluoroacetamido)butanoic acid, identified by its CAS number 1795324-50-3, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to a class of molecules characterized by the presence of a pyridine ring and a trifluoroacetamide moiety, which contribute to its distinctive chemical behavior and biological activity. The pyridine ring, a heterocyclic aromatic structure, is known for its ability to interact with various biological targets, while the trifluoroacetamide group introduces lipophilicity and metabolic stability, making it an attractive scaffold for drug design and biochemical research.
The synthesis and characterization of this compound have been extensively studied, with researchers exploring its potential as an intermediate in the development of novel pharmaceuticals. The trifluoroacetamide functionality, in particular, has been recognized for its role in enhancing the binding affinity and selectivity of drug candidates. This feature is particularly valuable in the design of small-molecule inhibitors targeting enzymes such as kinases and proteases, which are key players in numerous disease pathways.
In recent years, the application of 3-(Pyridin-4-yl)-4-(trifluoroacetamido)butanoic acid has expanded into the realm of biochemical probes and tool compounds. Its structural motifs have been leveraged to develop probes that can selectively interact with specific proteins or enzymes in cellular environments. For instance, derivatives of this compound have been used to study the function of proteases involved in cancer progression and inflammation. The trifluoroacetamide group enhances the compound's stability against hydrolysis, allowing for prolonged interaction with biological targets and facilitating detailed mechanistic studies.
Moreover, the pharmacological potential of this compound has been explored in preclinical studies. Researchers have investigated its effects on pathways relevant to neurological disorders, cardiovascular diseases, and metabolic syndromes. The pyridine ring's ability to modulate neurotransmitter receptors has made it a promising candidate for developing treatments targeting conditions such as Alzheimer's disease and Parkinson's disease. Additionally, the compound's interaction with ion channels has been studied for its potential applications in managing hypertension and arrhythmias.
The chemical biology community has also utilized 3-(Pyridin-4-yl)-4-(trifluoroacetamido)butanoic acid as a building block for more complex molecules. Its versatility allows for modifications at multiple positions, enabling the creation of libraries of derivatives with tailored properties. This approach has been particularly useful in high-throughput screening campaigns aimed at identifying novel therapeutic agents. The trifluoroacetamide group provides a handle for further functionalization, allowing chemists to introduce additional pharmacophores or tags for analytical purposes.
Recent advancements in computational chemistry have further enhanced the understanding of how 3-(Pyridin-4-yl)-4-(trifluoroacetamido)butanoic acid interacts with biological targets. Molecular docking studies have revealed insights into its binding mode at various protein receptors, providing a rational basis for structure-based drug design. These computational techniques have been complemented by experimental validations, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, which have confirmed the predicted interactions.
The synthetic methodologies employed in the preparation of this compound have also seen significant improvements. Modern synthetic routes now allow for higher yields and purities, reducing costs and improving scalability. These advancements have made it more feasible to incorporate 3-(Pyridin-4-yl)-4-(trifluoroacetamido)butanoic acid into larger-scale research projects and industrial applications. The development of green chemistry principles has further guided these synthetic strategies, emphasizing sustainability and minimal environmental impact.
In conclusion, 3-(Pyridin-4-yl)-4-(trifluoroacetamido)butanoic acid (CAS No. 1795324-50-3) represents a valuable asset in the chemical biology toolbox. Its unique structural features have enabled diverse applications ranging from biochemical research to drug discovery. As our understanding of biological systems continues to evolve, this compound is likely to play an increasingly important role in unraveling complex biological processes and developing innovative therapeutic strategies.
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